Phenyl 4-O-acetyl-2,6-DI-O-benzoyl-1-thio-beta-thio-beta-D-galactopyranoside
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Overview
Description
Phenyl 4-O-acetyl-2,6-DI-O-benzoyl-1-thio-beta-thio-beta-D-galactopyranoside is a complex organic compound belonging to the class of glycosides. This compound features a phenyl group attached to a galactopyranoside core, which is further modified with acetyl and benzoyl groups at specific positions. Its intricate structure and functional groups make it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 4-O-acetyl-2,6-DI-O-benzoyl-1-thio-beta-thio-beta-D-galactopyranoside typically involves multiple steps, starting with the protection of the hydroxyl groups on the galactopyranoside core. The reaction conditions often require the use of strong bases or acids, depending on the specific steps involved.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Phenyl 4-O-acetyl-2,6-DI-O-benzoyl-1-thio-beta-thio-beta-D-galactopyranoside can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as hydroxyl, acetyl, and benzoyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: Phenyl 4-O-acetyl-2,6-DI-O-benzoyl-1-thio-beta-thio-beta-D-galactopyranoside has been studied for its biological activity, particularly in the context of glycosidase inhibitors. These inhibitors play a crucial role in regulating carbohydrate metabolism and have potential therapeutic applications.
Medicine: The compound's ability to inhibit glycosidases makes it a candidate for the development of antiviral and anticancer drugs. Its derivatives are being explored for their efficacy in treating various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceutical intermediates. Its versatility and reactivity make it a valuable component in various chemical processes.
Mechanism of Action
The mechanism by which Phenyl 4-O-acetyl-2,6-DI-O-benzoyl-1-thio-beta-thio-beta-D-galactopyranoside exerts its effects involves the inhibition of glycosidase enzymes. These enzymes are responsible for breaking down glycosidic bonds in carbohydrates, and their inhibition can disrupt metabolic pathways. The compound interacts with the active site of the enzyme, preventing the cleavage of glycosidic bonds and thereby modulating biological processes.
Molecular Targets and Pathways: The primary molecular targets of this compound are glycosidase enzymes, which are involved in carbohydrate metabolism. By inhibiting these enzymes, the compound can affect various metabolic pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside: This compound shares a similar structure but has different acetylation patterns.
Phenyl 2,3,4,6-Tetra-O-methyl-1-thio-beta-D-galactopyranoside: Another related compound with methylation instead of acetylation.
Uniqueness: Phenyl 4-O-acetyl-2,6-DI-O-benzoyl-1-thio-beta-thio-beta-D-galactopyranoside is unique due to its specific pattern of acetylation and benzoylation, which influences its reactivity and biological activity. This distinct structure sets it apart from other glycosides and glycosidase inhibitors.
Properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-3-acetyloxy-5-benzoyloxy-4-hydroxy-6-phenylsulfanyloxan-2-yl]methyl benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26O8S/c1-18(29)34-24-22(17-33-26(31)19-11-5-2-6-12-19)35-28(37-21-15-9-4-10-16-21)25(23(24)30)36-27(32)20-13-7-3-8-14-20/h2-16,22-25,28,30H,17H2,1H3/t22-,23+,24+,25-,28+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTJDGRGBFUZBL-QTDWVDHPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1O)OC(=O)C2=CC=CC=C2)SC3=CC=CC=C3)COC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H](O[C@H]([C@@H]([C@H]1O)OC(=O)C2=CC=CC=C2)SC3=CC=CC=C3)COC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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